2-Methyl-6(5H)-pteridinone
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Overview
Description
2-Methyl-6(5H)-pteridinone is a heterocyclic compound belonging to the pteridine family It is characterized by a pteridine ring system with a methyl group at the 2-position and a hydroxyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6(5H)-pteridinone typically involves the methylation of pteridine derivatives. One common method includes the reaction of 2,4-diamino-6-hydroxypyrimidine with methyl iodide under basic conditions to introduce the methyl group at the 2-position. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For instance, a continuous flow setup using a packed column with a suitable catalyst can facilitate the methylation process, reducing reaction times and improving safety by minimizing the handling of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6(5H)-pteridinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form tetrahydropteridines.
Substitution: The amino groups on the pteridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 2-methyl-6-pteridinone.
Reduction: Formation of tetrahydro-2-methyl-6-pteridinol.
Substitution: Formation of various substituted pteridines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-6(5H)-pteridinone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its role in enzymatic reactions and as a potential cofactor in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6(5H)-pteridinone involves its interaction with specific molecular targets and pathways. It can act as a cofactor in enzymatic reactions, facilitating the transfer of electrons or functional groups. The compound’s hydroxyl group at the 6-position plays a crucial role in its binding affinity and reactivity with enzymes .
Comparison with Similar Compounds
Pterin: A parent compound with a similar pteridine ring system but lacking the methyl group at the 2-position.
Folic Acid: Contains a pteridine ring system with additional functional groups, widely known for its role in DNA synthesis and repair.
6-Methylpterine: Similar to 2-Methyl-6(5H)-pteridinone but with different substitution patterns on the pteridine ring
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
16041-25-1 |
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Molecular Formula |
C7H6N4O |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-methyl-5H-pteridin-6-one |
InChI |
InChI=1S/C7H6N4O/c1-4-8-2-5-7(10-4)9-3-6(12)11-5/h2-3H,1H3,(H,11,12) |
InChI Key |
UASJWLAVJXEMIA-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2C(=N1)N=CC(=O)N2 |
Canonical SMILES |
CC1=NC=C2C(=N1)N=CC(=O)N2 |
Synonyms |
2-Methyl-6(5H)-pteridinone |
Origin of Product |
United States |
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